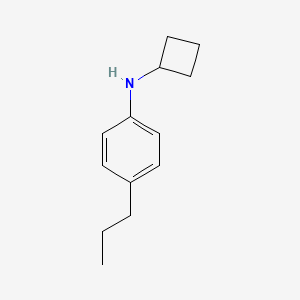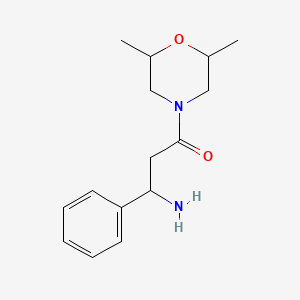![molecular formula C11H17N3O B13275326 N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide](/img/structure/B13275326.png)
N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide is an organic compound that features a pyridine ring attached to an acetamide group through an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 1-(pyridin-3-yl)ethanamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like toluene or ethyl acetate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-{3-[1-(2-pyridinyl)ethyl]-1H-inden-2-yl}ethanamine: Similar structure but with an indene ring instead of a pyridine ring.
N,N-Dimethyl-2-{3-[1-(2-pyridinyl)ethyl]-1H-inden-2-yl}ethanamine: Another related compound with slight structural variations.
Uniqueness
N,N-Dimethyl-2-{[1-(pyridin-3-yl)ethyl]amino}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1-pyridin-3-ylethylamino)acetamide |
InChI |
InChI=1S/C11H17N3O/c1-9(10-5-4-6-12-7-10)13-8-11(15)14(2)3/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
SUIIIIQUATVSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


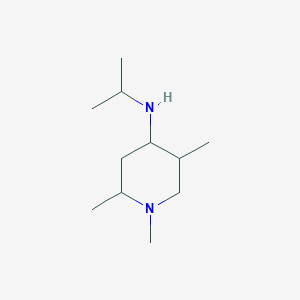
amine](/img/structure/B13275263.png)

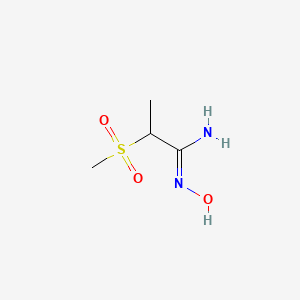
![4-{[(3-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13275277.png)





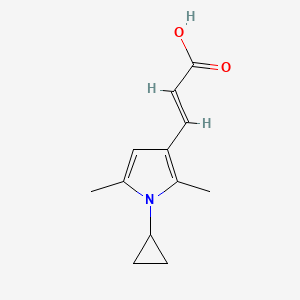
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13275324.png)
